molecular formula C10H6ClNO3S2 B13874017 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid CAS No. 929214-73-3

4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid

Katalognummer: B13874017
CAS-Nummer: 929214-73-3
Molekulargewicht: 287.7 g/mol
InChI-Schlüssel: ILGZQFUMIUPXPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with appropriate reagents to introduce the carbonyl and amino groups. One common method involves the use of a Grignard reagent, where 5-chloro-2-bromothiophene reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to introduce the carbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Wissenschaftliche Forschungsanwendungen

4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact molecular targets and pathways involved would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-thiophenecarboxylic acid: A precursor in the synthesis of the target compound.

    Thiophene-3-carboxylic acid: Lacks the chloro and carbonylamino groups.

    2-Aminothiophene derivatives: Similar structure but different functional groups.

Uniqueness

4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid is unique due to the presence of both the chloro and carbonylamino groups, which can impart distinct chemical and biological properties compared to other thiophene derivatives .

Eigenschaften

CAS-Nummer

929214-73-3

Molekularformel

C10H6ClNO3S2

Molekulargewicht

287.7 g/mol

IUPAC-Name

4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylic acid

InChI

InChI=1S/C10H6ClNO3S2/c11-8-2-1-7(17-8)9(13)12-6-4-16-3-5(6)10(14)15/h1-4H,(H,12,13)(H,14,15)

InChI-Schlüssel

ILGZQFUMIUPXPL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1)Cl)C(=O)NC2=CSC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.